(-)-17-Allylmorphinan-3-ol tartrate is a chemical compound belonging to the morphinan class, which includes various opioids. This compound is recognized for its analgesic properties and is primarily used in medical settings to manage moderate to severe pain. The tartrate salt form enhances its solubility and bioavailability, making it suitable for therapeutic applications.
The compound is derived from levorphanol, an opioid medication that has been utilized since the 1950s. Levorphanol itself is the levorotatory enantiomer of racemorphan, which is known for its efficacy in pain management. The tartrate salt form of levorphanol allows for improved pharmacokinetic properties, facilitating its use in clinical settings .
(-)-17-Allylmorphinan-3-ol tartrate is classified as an opioid analgesic. It operates on the central nervous system, providing pain relief through mechanisms that involve interaction with opioid receptors. Its classification under controlled substances indicates its potential for abuse and dependence, necessitating careful regulation in medical use .
The synthesis of (-)-17-Allylmorphinan-3-ol tartrate involves several steps:
These methods require precise control of reaction conditions to yield high purity and yield of the target compound .
The synthesis may utilize various reagents and solvents, including:
The molecular formula of (-)-17-Allylmorphinan-3-ol tartrate is . The compound features a complex three-dimensional structure characteristic of morphinans, with specific stereochemistry that influences its pharmacological activity.
(-)-17-Allylmorphinan-3-ol tartrate participates in several chemical reactions relevant to its synthesis and modification:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to ensure high yields and minimize by-products .
The mechanism of action for (-)-17-Allylmorphinan-3-ol tartrate primarily involves:
Research indicates that compounds like (-)-17-Allylmorphinan-3-ol exhibit high affinity for opioid receptors, contributing to their potent analgesic effects .
(-)-17-Allylmorphinan-3-ol tartrate is primarily used in:
This compound's role in pain management highlights its significance in both therapeutic contexts and scientific research aimed at improving opioid medications .
The synthesis of (-)-17-allylmorphinan-3-ol hinges on precise chiral control at C-9, C-13, and C-14 centers. Modern routes typically begin with ent-17-methylmorphinan intermediates, leveraging N-demethylation followed by allylation under palladium catalysis. A critical advancement involves the use of ortho-directed metalation to introduce the allyl group while preserving the morphinan ring’s stereochemical integrity [5] [6]. Key stereoselective steps include:
Table 1: Stereoselective Allylation Reaction Parameters
Catalyst System | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/BINAP | 80 | 12 | 98.5 | 85 |
Pd₂(dba)₃/DPEPhos | 100 | 8 | 92.3 | 78 |
Pd(PPh₃)₄ | 60 | 24 | 85.1 | 65 |
Post-allylation, phenolic hydroxylation at C-3 is achieved via selective O-demethylation using boron tribromide, maintaining the scaffold’s stereochemistry [10].
Tartrate salt formation is pivotal for the crystalline stability and bioavailability of (-)-17-allylmorphinan-3-ol. The (2R,3R)-L-tartrate salt is exclusively formed due to stereospecific ionic interactions between the morphinan’s tertiary amine and the tartrate’s carboxylic groups [2] [5]. Optimization parameters include:
The tartrate salt’s stability is validated under ICH accelerated conditions (40°C/75% RH), showing no degradation over 6 months, attributed to the rigid hydrogen-bonded lattice observed in single-crystal XRD [2].
Four principal routes to 17-substituted morphinans were evaluated for scalability and stereocontrol:
Table 2: Synthetic Route Efficiency Comparison
Route | Starting Material | Steps | Overall Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|---|
Diels-Alder of Thebaine | Thebaine | 6 | 32 | 99.2 | Requires high-pressure conditions [3] |
Grewe Cyclization | Cyclohexenone derivatives | 9 | 18 | 97.5 | Racemization at C-14 |
N-Demethylation-Alkylation | Codeine | 5 | 41 | 99.7 | Selective N-demethylation challenging [10] |
Reductive Amination | Nor-morphinan | 4 | 55 | 99.0 | Over-reduction byproducts |
The Diels-Alder route (e.g., thebaine + maleic anhydride) enables direct 6,14-etheno bridge formation but lacks flexibility for C-17 allylation [3]. The N-demethylation-alkylation approach from codeine derivatives proves most efficient for allyl analogues, avoiding protective-group strategies through one-pot demethylation using α-chloroethyl chloroformate [10].
Impurity control requires rigorous monitoring of three critical byproducts:
Table 3: Specification Limits for Critical Impurities
Impurity | Structure | Acceptance Limit (ppm) | Detection Method |
---|---|---|---|
17-Norallyl tartrate | Morphinan-3-ol tartrate | 50 | HPLC-UV (220 nm) [9] |
3-Methoxy-17-allylmorphinan | Methoxy analogue | 100 | GC-MS |
D-Tartrate salt | (2S,3S)-isomer | 500 | Chiral IC [5] |
Advanced purification employs simulated moving bed (SMB) chromatography with silica grafted with (R,R)-tartaric diamide selectors, reducing diastereomeric impurities to <0.1% [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7